molecular formula C22H30N2O B6132705 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol

2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6132705
M. Wt: 338.5 g/mol
InChI Key: XTAUIOUSXVEFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, N-(3-methylbenzyl)-N-(4-methylbenzyl)piperazine-1-ethanol.

Mechanism of Action

The exact mechanism of action of 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound may act as a serotonin and norepinephrine reuptake inhibitor, which can lead to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the replication of the influenza virus and the growth of fungi. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research on 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, research could focus on improving the solubility of this compound, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 3-methylbenzylamine and 4-methylbenzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of recrystallization steps to obtain the final compound.

Scientific Research Applications

2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, antiviral, and antifungal properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

2-[4-[(3-methylphenyl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-18-6-8-20(9-7-18)16-24-12-11-23(17-22(24)10-13-25)15-21-5-3-4-19(2)14-21/h3-9,14,22,25H,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAUIOUSXVEFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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